(R)-Xyl-SDP(O)
CAS No.:
Cat. No.: VC16184257
Molecular Formula: C49H50OP2
Molecular Weight: 716.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C49H50OP2 |
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Molecular Weight | 716.9 g/mol |
IUPAC Name | [(3R)-4'-bis(3,5-dimethylphenyl)phosphoryl-3,3'-spirobi[1,2-dihydroindene]-4-yl]-bis(3,5-dimethylphenyl)phosphane |
Standard InChI | InChI=1S/C49H50OP2/c1-31-19-32(2)24-41(23-31)51(42-25-33(3)20-34(4)26-42)45-13-9-11-39-15-17-49(47(39)45)18-16-40-12-10-14-46(48(40)49)52(50,43-27-35(5)21-36(6)28-43)44-29-37(7)22-38(8)30-44/h9-14,19-30H,15-18H2,1-8H3/t49-/m1/s1 |
Standard InChI Key | ZAQVAUFRFBAVHF-ANFMRNGASA-N |
Isomeric SMILES | CC1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@@]4(CC3)CCC5=C4C(=CC=C5)P(=O)(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C |
Canonical SMILES | CC1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)P(=O)(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
(R)-Xyl-SDP(O) is formally named [(1R)-7′-[Bis(3,5-dimethylphenyl)phosphino]-2,2′,3,3′-tetrahydro-1,1′-spirobi[1H-inden]-7-yl]bis(3,5-dimethylphenyl)phosphine oxide. Its molecular formula is C₄₉H₅₀OP₂ (MW: 716.87 g/mol), featuring a spirocyclic core that imposes rigid stereoelectronic constraints . The ligand’s two phosphorus centers are differentiated: one is a phosphine oxide (P=O), while the other retains a phosphine (P–C) moiety. This asymmetry is critical for inducing chirality in catalytic intermediates.
Spectroscopic and Computational Data
The InChI string (1S/C₄₉H₅₀OP₂/c1-31-19-32(2)24-41.../t49-/m1/s1) and InChI key (ZAQVAUFRFBAVHF-ANFMRNGASA-N) provide unambiguous identifiers for computational modeling . Nuclear magnetic resonance (NMR) studies of related SDP(O) ligands reveal distinct ³¹P signals at δ 28–35 ppm (P=O) and δ −15–−20 ppm (P–C), consistent with their electronic environments .
Supplier | Purity (%) | Packaging | Price (USD) |
---|---|---|---|
Sigma-Aldrich | 97 | 50 mg | 392 |
Shanghai Chiral Bio | 95 | 100 mg | 720 |
Energy Chemical | 90 | 1 g | 2,800 |
Mechanistic Role in Asymmetric Catalysis
Palladium-Catalyzed Heck Reactions
(R)-Xyl-SDP(O) excels in the asymmetric intermolecular Heck reaction, where it coordinates Pd⁰ to form a chiral Pd²⁺ intermediate. This complex directs aryl group transfer to cyclic olefins with exceptional enantioselectivity (up to 97% ee) .
Case Study: Arylation of Cyclopentene
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Substrate: Cyclopentene with ester substituents.
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Conditions: Pd₂(dba)₃ (2 mol%), (R)-Xyl-SDP(O) (4 mol%), Li₂CO₃, dioxane, 100°C.
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Outcome: >95% yield, 97% ee, 27:1 regioselectivity favoring trans-products .
Comparison with Alternative Ligands
(R)-Xyl-SDP(O) outperforms BINAP(O) and PHOX ligands in challenging substrates like cyclohexene:
Ligand | Substrate | ee (%) | Selectivity (trans:cis) |
---|---|---|---|
(R)-Xyl-SDP(O) | Cyclohexene | 83 | 15:1 |
(R)-BINAP(O) | Cyclohexene | 68 | 4:1 |
tBu-PHOX | Cyclohexene | <50 | 1.2:1 |
Substrate Scope and Limitations
Compatible Olefins and Aryl Triflates
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Olefins: Norbornadiene, cyclopentene, and cycloheptene derivatives with electron-withdrawing groups (esters, ketones) .
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Aryl Triflates: Electron-rich and electron-deficient aryl triflates, including naphthyl and heteroaryl variants .
Challenging Substrates
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Cyclohexene: Requires modified ligands (e.g., p-F-Cy-SDP(O)) for >90% ee .
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Sterically Hindered Olefins: Benzyl-substituted cyclopentenes fail to react due to Pd coordination blockage .
Future Directions and Industrial Impact
The ligand’s success in academia has spurred interest in large-scale enantioselective processes, particularly in pharmaceutical manufacturing. Ongoing research aims to:
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Expand Substrate Tolerance: Addressing limitations with cyclohexene and sterically hindered olefins.
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Heterogenization: Immobilizing (R)-Xyl-SDP(O) on solid supports for recyclable catalysis.
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